molecular formula C14H22N2O4S2 B4560064 N-(3-METHOXYPROPYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(3-METHOXYPROPYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4560064
M. Wt: 346.5 g/mol
InChI Key: PNAPGWBFSCQKJS-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C14H22N2O4S2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is 346.10209953 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is involved in the synthesis of benzamide derivatives with potential pharmacological properties. For instance, benzamide derivatives with a polar substituent group at the 1-position of the piperidine ring have been synthesized and evaluated for their effect on gastrointestinal motility. These derivatives, such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown to be selective serotonin 4 (5-HT4) receptor agonists, indicating potential as novel prokinetic agents with reduced side effects. Such compounds enhance gastric emptying and defecation, suggesting their applicability in treating gastrointestinal tract disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Anodic Methoxylation in Electrochemistry

The compound is also relevant in electrochemical studies, particularly in the anodic methoxylation of piperidine derivatives. Research has shown that N-acyl and N-sulfonyl groups, such as those present in N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, influence the anodic methoxylation process. This process has been performed at various anodes in the presence of different electrolytes, leading to the formation of α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the understanding of electrochemical reactions involving piperidine derivatives and can inform the development of novel synthetic methodologies (Golub & Becker, 2015).

Enamine Chemistry

Further, the structural features of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide are pertinent to enamine chemistry. Enamines derived from N-sulfonyl heterocyclic compounds have been explored for various synthetic applications, including asymmetric epoxidation, dihydroxylation, and aziridination reactions. These reactions lead to the formation of dihydroxypyrrolidines, piperidines, and 3-amino-2-methoxypyrrolidine derivatives, highlighting the versatility of N-sulfonyl-enamine structures in organic synthesis (Sunose, Anderson, Orpen, Gallagher, & Macdonald, 1998).

Properties

IUPAC Name

N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-20-9-4-7-15-14(17)12-5-2-8-16(11-12)22(18,19)13-6-3-10-21-13/h3,6,10,12H,2,4-5,7-9,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAPGWBFSCQKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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